molecular formula C21H38O2 B070377 12Z,15Z-heneicosadienoic acid CAS No. 191545-08-1

12Z,15Z-heneicosadienoic acid

Cat. No. B070377
M. Wt: 322.5 g/mol
InChI Key: TZOLQRQTGDCGPQ-HZJYTTRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • 12Z,15Z-heneicosadienoic acid is a polyunsaturated fatty acid with specific molecular characteristics and properties. It is related to other fatty acids like arachidonic acid and plays roles in various biochemical pathways.

Synthesis Analysis

  • The synthesis of related hydroxyeicosatetraenoic acids (HETEs) has been studied extensively. For example, the robust synthesis of 15(S)-hydroxyeicosa-5,8,11,13-tetraenoic acid (15(S)-HETE) sodium salt, a close relative, was established using a biooxidation process (Conrow et al., 2011).

Molecular Structure Analysis

  • The molecular structure of heneicosadienoic acid derivatives has unique characteristics. For instance, the 6,9,12,15,18-heneicosapentaenoic acid from seal oil was identified as all-cis-heneicosa-6,9,12,15,18-pentaenoic acid, suggesting unique structural features (Mayzaud & Ackman, 2006).

Chemical Reactions and Properties

  • Hydroxyeicosatetraenoic acids (HETEs) are known for their involvement in various chemical reactions and biological processes. For instance, 15-HETE can impact the mitogenic effect on endothelial cells through diacylglycerol kinase inhibition (Setty, Graeber, & Stuart, 1987).

Physical Properties Analysis

  • While specific data on the physical properties of 12Z,15Z-heneicosadienoic acid is scarce, related HETEs are known to interact with various cell types, influencing cellular processes and demonstrating distinct physical properties in biological systems.

Chemical Properties Analysis

  • The chemical properties of HETEs like 15-HETE show significant effects on various biological systems. For example, 15-HETE can stimulate migration of human retinal microvessel endothelium and has implications in vasoproliferative disorders (Graeber et al., 1990).

Scientific Research Applications

  • Biological Activity in Avocado Idioblast Oil Cells : A compound related to 12Z,15Z-heneicosadienoic acid, isolated from avocado idioblast oil cells, showed no effects on the growth or survivorship of the beet armyworm, Spodoptera exigua, suggesting potential insect resistance or deterrent properties in plants (Rodriguez-Saona, Millar, & Trumble, 1998).

  • Role in Inflammation and Atherosclerosis : Studies on 12/15-lipoxygenase (12/15-LO) products, closely related to 12Z,15Z-heneicosadienoic acid, have shown their role in stimulating pro-inflammatory cytokines in macrophages. This implicates their involvement in chronic inflammation and atherosclerosis (Wen et al., 2007).

  • Effect on Endothelial Cells : 15-Hydroxyeicosatetraenoic acid (15-HETE), a metabolite related to 12Z,15Z-heneicosadienoic acid, was shown to stimulate proliferation and DNA synthesis in endothelial cells, indicating potential implications in vascular health and disease (Setty, Graeber, & Stuart, 1987).

  • Synthetic Methodologies : Research has been conducted on the synthesis of related compounds, such as ethyl pinolenate and methyl 12Z,15Z-octadecadienoate, which are useful in studying the properties and functions of these fatty acids (Kaltia et al., 2008).

  • Effects on Atherosclerosis : The role of 12/15-LO and its arachidonic acid metabolites, such as 15(S)-HETE, in endothelial dysfunction and atherosclerosis has been demonstrated. These studies indicate the involvement of these fatty acids in vascular inflammation and related diseases (Kundumani-Sridharan et al., 2013).

Safety And Hazards

12Z,15Z-heneicosadienoic acid is not intended for human or veterinary use .

properties

IUPAC Name

(12Z,15Z)-henicosa-12,15-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h6-7,9-10H,2-5,8,11-20H2,1H3,(H,22,23)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOLQRQTGDCGPQ-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12Z,15Z-heneicosadienoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
豊田裕光 - 1992 - ci.nii.ac.jp
CiNii 博士論文 - Study on the mechanism of biogeneration of green odor in plants from an aspect of bioorganic chemistry : on the substrate and product specificity of hydroperoxide …
Number of citations: 2 ci.nii.ac.jp

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